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Compound of Interest

Compound Name: Flavopurpurin

Cat. No.: B1203907

Introduction

Flavopurpurin, also known by its CAS Number 82-29-1 and systematic name 1,2,6-
trihydroxyanthracene-9,10-dione, is a trihydroxyanthraquinone. It belongs to a class of organic
compounds that are of significant interest in various fields, including medicinal chemistry and
materials science, due to their distinct chemical and electronic properties. This document
provides an in-depth overview of the core physicochemical properties of Flavopurpurin,
intended for researchers, scientists, and professionals in drug development. The information is
compiled from various chemical databases and scientific literature, with detailed experimental
protocols for key analytical methods.

Core Physicochemical Data

The fundamental physicochemical properties of Flavopurpurin are summarized in the table
below. These parameters are crucial for understanding the compound's behavior in different
environments and for designing experimental studies.
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Property Value Source
Identifiers

CAS Number 82-29-1 [1]
Molecular Formula C14HsOs [1]

Molecular Weight

Average Mass

256.215 g/mol

[1]

Exact Mass

256.03717335 Da

[1]

Physical Properties

Melting Point >330°C [1]
Boiling Point 462°C at 760 mmHg [1]
Density 1.659 g/cm3 [1]

Vapor Pressure

3.72 x 10~° mmHg at 25°C

[1]

Flash Point 247.3°C [1]
Refractive Index 1.772 [1]
Computational Descriptors

XLogP3 2.4 [1]
LogP 1.57880 [1]
Hydrogen Bond Donor Count 3 [1]
Hydrogen Bond Acceptor

C);untg p > s
Rotatable Bond Count 0 [1]
Complexity 407 [1]
Heavy Atom Count 19 [1]

Solubility Profile
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Specific quantitative solubility data for Flavopurpurin in various solvents is not readily
available in the cited literature. However, the solubility of flavonoids and related phenolic
compounds is generally governed by their polarity. Flavonoids, being semi-polar, tend to
dissolve in semi-polar solvents like ethyl acetate.[2] The presence of multiple hydroxyl groups
suggests that Flavopurpurin would be polar.[2] Generally, the solubility of polyphenols in
absolute organic solvents can be low due to strong intermolecular hydrogen bonding, but the
addition of water to organic solvents can increase solubility by weakening these bonds.[2] For
extraction and processing, solvent mixtures like ethanol-water are often effective for polar
flavonoids.[2]

Experimental Protocol: Shake-Flask Method for
Solubility Determination

The shake-flask method is a standard technique for determining the solubility of a compound in
a specific solvent.[2][3]

o Preparation: An excess amount of the solid compound (Flavopurpurin) is added to a known
volume of the solvent in a sealed container (e.g., a flask or vial).

o Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature
for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between
the dissolved and undissolved solute.

e Phase Separation: After equilibration, the suspension is allowed to stand, or it is
centrifuged/filtered to separate the undissolved solid from the saturated solution. Care must
be taken to maintain the temperature during this step.

o Quantification: The concentration of the solute in the clear, saturated solution is determined
using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric
analysis after solvent evaporation.[3]

o Replication: The experiment is repeated at different temperatures to determine the
temperature dependence of solubility.
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Workflow: Shake-Flask Solubility Determination

. )

t— |t | [

. )

Click to download full resolution via product page

Fig. 1: Shake-Flask Method Workflow

Acidity Constant (pKa)

An experimental pKa value for Flavopurpurin was not found in the provided search results.
However, for the broader class of flavonoids, pKa values are influenced by the number and
position of hydroxyl groups. Experimental pKal values for flavonoids can range widely, for
instance, from 5.30 for baicalein to 8.54 for apigenin.[4] The dissociation constants are
generally higher for flavanols compared to other subclasses like flavonols and flavones.[4]
Given its three hydroxyl groups, Flavopurpurin is expected to have acidic protons, and its pKa
would likely fall within the general range observed for hydroxylated anthraquinones and
flavonoids.
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Experimental Protocol: pKa Determination by UV-Vis
Spectrophotometry

Difference absorption spectroscopy as a function of pH is a common method for determining
the pKa values of ionizable groups that influence a molecule's chromophore.[5]

Buffer Preparation: A series of buffers with precisely known pH values spanning a range
around the expected pKa are prepared.

¢ Solution Preparation: A stock solution of Flavopurpurin is prepared in a suitable solvent
(e.g., methanol or DMSO) and then diluted to a constant concentration in each of the
prepared buffers.

e Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a
relevant wavelength range.

» Data Analysis: The absorbance at one or more wavelengths that show significant changes
with pH is plotted against the pH of the solutions. The resulting data is fitted to the
Henderson-Hasselbalch equation or a similar sigmoidal function. The pH at the inflection
point of the curve corresponds to the pKa value.[5]
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Workflow: pKa Determination via UV-Vis Spectroscopy

1. Prepare Buffers
Create a series of buffers with varying, known pH values.

y

2. Prepare Samples
Dissolve Flavopurpurin at a constant concentration in each buffer.

y

3. Measure Spectra
Record the UV-Vis absorption spectrum for each sample.

y

4. Analyze Data
Plot absorbance at a key wavelength vs. pH.

y

5. Determine pKa
Fit data to a sigmoidal curve; the inflection point is the pKa.

Click to download full resolution via product page

Fig. 2: UV-Vis Spectrophotometric pKa Determination

Spectral Properties

The spectral properties of a compound are determined by its electronic structure. For

molecules like Flavopurpurin, which contain a conjugated system of pi electrons within the

anthraquinone core, characteristic absorption and emission spectra are expected.

UV-Visible (UV-Vis) Spectroscopy

Flavonoids and related compounds typically exhibit two major absorption bands in the UV-

visible region.[6][7]
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e Band I: Corresponds to the absorption of the B and C rings (cinnamoyl system) and is
typically found at longer wavelengths.

e Band II: Arises from the A ring (benzoyl system) and appears at shorter wavelengths.

The exact positions (Amax) and intensities (molar absorptivity) of these bands are sensitive to
the substitution pattern on the rings and the solvent used.[8] For flavins, characteristic
absorption peaks are often observed around 375 nm and 450 nm.[9][10] The UV-Vis spectrum
provides a fingerprint for the compound and can be used for quantitative analysis via the Beer-
Lambert law.[6]

Fluorescence Spectroscopy

Many flavonoids are fluorescent, meaning they absorb light at a specific wavelength and emit it
at a longer wavelength. The fluorescence emission spectrum is also characteristic of the
molecule's structure and its environment. Oxidized flavins typically have a strong fluorescence
emission maximum around 520-530 nm.[11][12] The quantum yield of fluorescence can be
significantly affected by the solvent and by the molecule's binding to other substances, such as
proteins.[9]

Experimental Protocol: General Spectroscopic Analysis

o Sample Preparation: The compound is dissolved in a suitable spectroscopic-grade solvent
(e.g., methanol, ethanol, or acetonitrile) to a known concentration. The concentration should
be chosen to yield an absorbance within the linear range of the spectrophotometer (typically
0.1-1.0 AU for UV-Vis).

o UV-Vis Spectrum Acquisition: The sample is placed in a cuvette, and an absorption spectrum
is recorded using a UV-Vis spectrophotometer. A solvent blank is used as a reference. The
spectrum is typically scanned from around 200 to 800 nm to identify all relevant absorption
maxima (Amax).[6][13]

e Fluorescence Spectrum Acquisition:

o Excitation Wavelength Selection: The excitation wavelength is set to one of the absorption
maxima (Amax) determined from the UV-Vis spectrum.
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o Emission Scan: The fluorescence emission is scanned over a range of longer wavelengths
(e.g., 450-700 nm) using a spectrofluorometer to find the emission maximum.[9][13]

o Excitation Scan: To confirm the purity of the fluorophore, an excitation spectrum can be
recorded by setting the detector at the emission maximum and scanning the excitation
wavelengths. The resulting excitation spectrum should resemble the absorption spectrum.

Workflow: UV-Vis and Fluorescence Spectroscopy

Click to download full resolution via product page

Fig. 3: General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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